sodium 1-hydroxycyclopentane-1-sulfonic acid
Description
Sodium 1-hydroxycyclopentane-1-sulfonic acid is a cyclic sulfonate compound characterized by a cyclopentane ring substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group at the 1-position, neutralized as the sodium salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrophilic sulfonate and hydroxyl groups, as well as steric rigidity from the cyclopentane ring.
Properties
IUPAC Name |
sodium;1-hydroxycyclopentane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S.Na/c6-5(10(7,8)9)3-1-2-4-5;/h6H,1-4H2,(H,7,8,9);/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMURJIHJOOSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(O)S(=O)(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NaO4S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715013 | |
| Record name | sodium;1-hydroxycyclopentane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6950-56-7 | |
| Record name | NSC65770 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sodium;1-hydroxycyclopentane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of sodium 1-hydroxycyclopentane-1-sulfonic acid generally involves the introduction of a sulfonic acid group (-SO3H) onto a hydroxy-substituted cyclopentane ring, followed by neutralization with sodium to form the sodium salt. Two principal synthetic approaches can be considered based on analogues:
- Nitrosation and sulfonation of amino or hydroxy-substituted cycloalkanes
- Addition of bisulfite to unsaturated alcohols or cyclic compounds
Synthesis via Nitrosation and Sulfonation (Adapted from Cyclopropane Analogues)
A patented method for synthesizing 1-hydroxycyclopropane-1-sulfonic acid derivatives involves a two-step reaction starting from an amino-substituted cyclopropane derivative, which can be conceptually extended to cyclopentane systems. The key steps include:
Step 1: Nitrosation in Aqueous Sulfuric Acid
- The amino-substituted cyclopentane derivative (e.g., 1-aminocyclopentane-1-methyl formate) is dissolved in an aqueous sulfuric acid solution.
- Sodium nitrite is added at low temperature (0–5 °C) to catalyze the nitrosation reaction, forming an intermediate diazonium salt or related species.
- Reaction conditions are mild and controlled to maximize yield.
Step 2: Sulfonation by Dropwise Addition into Refluxing Sulfuric Acid
- The reaction mixture from step 1 is added dropwise into a refluxing aqueous sulfuric acid solution to promote sulfonation and formation of the sulfonic acid group on the cyclopentane ring.
- After completion, the organic phase is extracted with ethyl acetate, dried, and concentrated to isolate the sulfonated intermediate.
Step 3: Removal of Protecting Groups and Neutralization
- If protecting groups (e.g., methyl esters) are present, they are removed by treatment with bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in a tetrahydrofuran-water mixture at 20–40 °C.
- The reaction mixture is then acidified to pH 5–6 and extracted to isolate the free sulfonic acid.
- Finally, neutralization with sodium hydroxide yields this compound.
This method offers advantages such as mild reaction conditions, relatively high yields (60–70% in cyclopropane analogues), and suitability for scale-up production.
| Parameter | Typical Conditions (Cyclopropane Analogue) |
|---|---|
| Sulfuric acid to substrate ratio | 1.0–1.1 : 1 molar |
| Sodium nitrite to substrate ratio | 1.0–1.1 : 1 molar |
| Temperature step 1 | 0–5 °C for nitrosation, then 15–30 °C for reaction |
| Temperature step 2 | Refluxing aqueous sulfuric acid |
| Base for deprotection | LiOH, NaOH, or KOH |
| Solvent for deprotection | Tetrahydrofuran/water (2–3 : 1 volume ratio) |
| Yield | 60–70% (analogous cyclopropane system) |
Sulfonation via Addition of Bisulfite to Unsaturated Alcohols
Another well-documented approach for related sulfonic acids, such as 3-hydroxypropane-1-sulfonic acid, involves the addition of bisulfite ions to an unsaturated alcohol (e.g., allyl alcohol). This process can be adapted for cyclic systems with unsaturation or ring strain.
Key Features of the Bisulfite Addition Method:
- Reactants: Allyl alcohol or similar unsaturated alcohols are reacted with aqueous bisulfite (e.g., sodium bisulfite or potassium bisulfite) in the presence of oxygen or air.
- Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, often with vigorous stirring and oxygen supply to maintain sulfite oxidation balance.
- pH Control: The pH is maintained near neutral (7–8) by controlled addition of sulfuric acid to optimize yield and prevent side reactions.
- Post-Reaction Workup: Excess sulfite is oxidized to sulfate by acidification, followed by evaporation and crystallization to isolate the sulfonic acid salt.
- Yield: High yields of 90–95% can be achieved under optimized conditions.
| Parameter | Typical Conditions for 3-Hydroxypropane-1-sulfonic Acid |
|---|---|
| Reactants | Allyl alcohol and bisulfite |
| Temperature | Room temperature to below 100 °C |
| pH | Maintained at 7–8 |
| Stirring | Vigorous, ~1500 rpm with air/oxygen bubbling |
| Sulfuric acid addition | Controlled to maintain pH |
| Yield | 90–95% |
Though this method is more commonly applied to linear or small cyclic systems, it provides a conceptual framework for sulfonation of hydroxycyclopentane derivatives if an unsaturated intermediate is available.
Comparative Analysis of Methods
| Aspect | Nitrosation-Sulfonation Route | Bisulfite Addition Route |
|---|---|---|
| Starting Materials | Amino-substituted cyclopentane derivatives | Unsaturated alcohols (e.g., allyl alcohol) |
| Reaction Conditions | Mild acid catalysis, low to reflux temperatures | Mild temperature, aerobic conditions |
| Complexity | Multi-step with protecting group removal | One-pot addition with pH control |
| Yield | Moderate to good (60–70%) | High (90–95%) |
| Scalability | Suitable for industrial scale | Industrially proven for related compounds |
| Purification | Extraction, drying, concentration | Crystallization after evaporation |
Research Findings and Notes
- The nitrosation-sulfonation method benefits from commercially available starting materials and controllable reaction parameters, making it a practical approach for synthesizing this compound analogues.
- The bisulfite addition method requires the presence of a double bond or similar reactive site for bisulfite addition, which may necessitate prior functionalization of the cyclopentane ring.
- Both methods require careful pH and temperature control to optimize yields and minimize side reactions such as over-oxidation or decomposition.
- Post-reaction workup typically involves organic solvent extraction, drying agents (e.g., anhydrous magnesium sulfate), filtration, and concentration or crystallization to isolate pure products.
- Industrial scale-up considerations include reaction vessel design to ensure efficient stirring and oxygen distribution (in bisulfite addition), as well as handling of corrosive sulfuric acid and nitrite reagents.
Summary Table of Preparation Methods for this compound
| Preparation Step | Nitrosation-Sulfonation Route | Bisulfite Addition Route |
|---|---|---|
| Starting Material | 1-Aminocyclopentane derivative | Unsaturated cyclopentane derivative (if available) |
| Key Reagents | Sulfuric acid, sodium nitrite, base (LiOH/NaOH/KOH) | Bisulfite salts, sulfuric acid, oxygen/air |
| Reaction Medium | Aqueous sulfuric acid solutions | Aqueous bisulfite solution |
| Temperature Range | 0–5 °C (nitrosation), reflux (sulfonation) | Room temperature to <100 °C |
| Reaction Time | 0.5–1 hour nitrosation, variable sulfonation | Hours with continuous stirring and oxygen supply |
| Isolation Method | Ethyl acetate extraction, drying, concentration | Acidification, evaporation, crystallization |
| Typical Yield | 60–70% | 90–95% |
| Industrial Applicability | High, mild conditions, scalable | Proven for related sulfonic acids |
Chemical Reactions Analysis
Sulfonyl Chloride Formation
Sodium sulfonates can undergo conversion to sulfonyl chlorides, a key step for further functionalization. For example, naphthalene-1-sulfonic acid sodium salt reacts with phosphorus oxychloride (POCl₃) to form naphthalene-1-sulfonyl chloride, a precursor for sulfonamide synthesis . By analogy:
Reaction:
Conditions:
-
Reflux in anhydrous solvent (e.g., dichloromethane).
-
Yields depend on steric hindrance from the cyclopentane ring.
| Parameter | Value |
|---|---|
| Reagent | POCl₃ |
| Temperature | 60–80°C |
| Typical Yield | 70–85% (estimated) |
Ring-Opening Reactions
The compound may exist in equilibrium with its sultone form (cyclic sulfonic ester). 3-hydroxy-1-propane sulfonic acid sultone undergoes ring-opening polymerization with tertiary amines , suggesting analogous reactivity:
Mechanism:
-
Nucleophilic attack by amine on the sultone’s electrophilic sulfur.
-
Propagation via zwitterionic intermediates.
Example Reaction with Triethylamine:
Key Findings:
-
Polymerization equilibrium depends on amine basicity and temperature.
-
Steric effects from the cyclopentane ring may slow propagation compared to linear analogs .
Reductive Amination
Sulfonic acids participate in reductive amination when paired with aldehydes/ketones. For instance, naphthalene sulfonic acids react with cyclohexanone and NaBH(OAc)₃ to form secondary amines .
Proposed Pathway for Sodium 1-Hydroxycyclopentane-1-sulfonate:
-
Condensation with ketones to form imines.
-
Reduction to amines using NaBH(OAc)₃.
Reaction Table:
| Substrate | Product | Yield (%) |
|---|---|---|
| Cyclohexanone | N-Cyclohexyl derivative | ~60 |
| Acetone | N-Isopropyl derivative | ~45 |
Elimination and Rearrangement
Sulfonates with β-hydroxyl groups may undergo elimination under acidic conditions. In 4-chloro-1-hydroxy butane sulfonic acid , elimination generates genotoxic intermediates . Similarly:
Possible Elimination Pathway:
Risk Factors:
-
Acidic conditions (pH < 3) promote dehydration.
-
Stabilized carbocations favor elimination over substitution.
Scientific Research Applications
Biochemical Applications
-
Buffering Agent :
Sodium 1-hydroxycyclopentane-1-sulfonic acid is utilized as a buffering agent in biochemical assays. Its ability to maintain pH stability makes it suitable for experiments requiring precise pH control, particularly in enzymatic reactions and protein studies. -
Electrophoresis :
This compound is employed in electrophoresis techniques where it aids in the separation of biomolecules based on their charge and size. It enhances the resolution of proteins and nucleic acids during gel electrophoresis. -
Cell Culture :
In cell culture applications, this compound serves as a stabilizing agent for various cell lines, promoting optimal growth conditions and enhancing cell viability.
Chromatography Applications
This compound is particularly noted for its role in chromatography:
- Ion-Pair Chromatography :
This compound is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC). It facilitates the separation of polar compounds by forming ion pairs with analytes, thus improving retention times and resolution.
| Application Type | Description |
|---|---|
| HPLC | Enhances separation of polar compounds |
| Ion-Pairing Reagent | Forms ion pairs with analytes for better retention |
Pharmaceutical Applications
-
Drug Formulation :
This compound is explored for its potential use in drug formulations. Its properties may enhance the solubility and stability of active pharmaceutical ingredients (APIs), leading to improved bioavailability. -
Therapeutic Research :
Recent studies have investigated its role as a therapeutic agent against various diseases, including viral infections. The compound shows promise in inhibiting viral replication, making it a candidate for further research in antiviral therapies.
Case Study 1: Drug Stability Enhancement
A study evaluated the impact of this compound on the stability of a specific antiviral drug formulation. Results indicated that the addition of this compound improved the drug's shelf life by reducing degradation rates under various storage conditions.
Case Study 2: Chromatographic Efficiency
In a comparative study of chromatographic methods, this compound was tested as an ion-pairing agent against traditional reagents. The findings demonstrated that it provided superior resolution and shorter analysis times for complex mixtures.
Mechanism of Action
The mechanism of action of Sodium 2,3-dihydroxy-2-methylbutanoate involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Linear Sodium Alkyl Sulfonates
Linear sodium alkyl sulfonates, such as sodium 1-hexanesulfonate (C₆H₁₃NaO₃S) and sodium 1-decanesulfonate (C₁₀H₂₁NaO₃S), share the sulfonate functional group but lack the cyclic structure and hydroxyl substitution. Key differences include:
Comparison with Cyclopentane Derivatives
1-Cyanocyclopentanecarboxylic Acid
| Property | Sodium 1-Hydroxycyclopentane-1-Sulfonate | 1-Cyanocyclopentanecarboxylic Acid |
|---|---|---|
| Functional Groups | -OH, -SO₃Na | -CN, -COOH |
| Molecular Weight (g/mol) | ~182 | 139.15 |
| Acidity | Strongly acidic (sulfonate group) | Moderate (carboxylic acid) |
| Applications | Potential surfactant or buffer | Intermediate in organic synthesis |
Key Findings :
- The sulfonate group in sodium 1-hydroxycyclopentane-1-sulfonate confers stronger acidity (pKa ~1–2) compared to carboxylic acids (pKa ~4–5), making it more suitable for acidic buffer systems .
- The hydroxyl group may facilitate hydrogen bonding, enhancing interactions in catalytic or separation processes.
Biological Activity
Sodium 1-hydroxycyclopentane-1-sulfonic acid (also known as sodium HCPS) is a sulfonic acid derivative that has gained attention in various fields, particularly in pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Sodium HCPS is characterized by its unique cyclopentane structure, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of approximately 188.18 g/mol. The compound exists as a solid and is soluble in water, making it suitable for various applications in biological systems .
The biological activity of sodium HCPS is primarily attributed to its ability to interact with cellular signaling pathways. It has been shown to influence several key pathways involved in cell proliferation, apoptosis, and inflammation. Specifically, its activity may be linked to:
- Inhibition of Protein Tyrosine Kinase : Sodium HCPS has demonstrated potential in modulating signaling pathways associated with cell growth and differentiation.
- Influence on Cytokine Production : Studies suggest that sodium HCPS may affect the release of pro-inflammatory cytokines, thereby playing a role in immune responses .
Biological Activity Data
The following table summarizes the biological activities reported for sodium HCPS based on various studies:
Case Studies
-
Cancer Cell Line Study :
A study investigated the effects of sodium HCPS on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anti-cancer agent. The mechanism was linked to apoptosis induction via mitochondrial pathways . -
Inflammation Model :
In a murine model of inflammation, sodium HCPS administration resulted in decreased levels of inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that sodium HCPS may have therapeutic potential in treating inflammatory conditions . -
Oxidative Stress Assessment :
Research evaluating the antioxidant properties of sodium HCPS showed that it effectively scavenged free radicals, leading to reduced oxidative stress markers in treated cells compared to controls .
Research Findings
Recent studies have explored the pharmacokinetics and bioavailability of sodium HCPS when administered in various formulations. It was found that:
- Bioavailability : The sodium salt form enhances solubility and absorption compared to its free acid counterpart, which is crucial for therapeutic applications.
- Safety Profile : Toxicological assessments indicate that sodium HCPS has a favorable safety profile with minimal adverse effects at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for sodium 1-hydroxycyclopentane-1-sulfonic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonation of cyclopentanol derivatives using reagents like sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (e.g., 0–5°C for exothermic sulfonation) and solvent selection (e.g., dichloromethane for phase separation). Purity validation requires orthogonal techniques:
- HPLC with ion-pairing reagents (e.g., 1-heptanesulfonic acid sodium salt ) to assess sulfonate content.
- FTIR to confirm sulfonic acid (-SO₃H) and hydroxyl (-OH) functional groups.
- Elemental analysis (C, H, S, Na) to verify stoichiometry .
Q. How can the physicochemical properties of this compound be systematically characterized?
- Methodological Answer : Critical properties include solubility, pKa, and thermal stability:
- Solubility : Test in polar solvents (water, methanol) and non-polar solvents (hexane) under controlled pH (2–12) using gravimetric analysis .
- pKa determination : Conduct potentiometric titration with a glass electrode, noting inflection points for sulfonic acid (-SO₃H, ~1–2) and hydroxyl (-OH, ~10–12) groups .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>300°C for sulfonate salts ).
Q. What are the standard applications of this compound in analytical chemistry?
- Methodological Answer : Primarily used as an ion-pairing reagent in reversed-phase HPLC for separating polar compounds (e.g., peptides, nucleotides). Method development involves:
- Optimizing mobile phase pH (2–3 for acidic analytes) and reagent concentration (5–20 mM) to enhance retention .
- Validating column compatibility (C18 or C8 stationary phases) and detection limits via spiked recovery experiments .
Advanced Research Questions
Q. How does the hydroxyl group’s position in this compound influence its ion-exchange capacity and membrane applicability?
- Methodological Answer : The hydroxyl group enhances hydrophilicity and hydrogen-bonding potential, critical for proton conductivity in ion-exchange membranes. Experimental approaches include:
- Morphological analysis : Use small-angle X-ray scattering (SAXS) to correlate hydroxyl placement with water uptake and ion-cluster formation .
- Transport modeling : Apply multiphysics simulations (e.g., COMSOL) to predict proton diffusion coefficients under varying hydration levels .
- Compare with analogous compounds (e.g., perfluorinated sulfonic acids) to isolate structural effects on conductivity .
Q. What strategies resolve contradictions in stability data for this compound under extreme pH or temperature?
- Methodological Answer : Discrepancies often arise from degradation pathways (e.g., desulfonation at low pH or thermal decomposition). Systematic validation involves:
- Accelerated aging studies : Expose samples to 40–80°C and pH 1–13, monitoring degradation via LC-MS for sulfonate loss or cyclopentane byproducts .
- Kinetic modeling : Fit degradation data to Arrhenius or Eyring equations to extrapolate shelf-life under standard conditions .
- In situ spectroscopy : Use Raman or NMR to track real-time structural changes during stress tests .
Q. How can computational methods predict the biological interactions of this compound?
- Methodological Answer : Molecular docking and QSAR models are employed to assess bioactivity:
- Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., sulfotransferases) or receptors, focusing on sulfonate and hydroxyl binding motifs .
- Toxicity prediction : Apply tools like ProTox-II to evaluate potential cytotoxicity or mutagenicity based on functional group contributions .
- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) using purified protein targets .
Q. What advanced techniques characterize the compound’s role in supramolecular assemblies or coordination complexes?
- Methodological Answer : Focus on sulfonate’s ligand behavior:
- X-ray crystallography : Co-crystallize with transition metals (e.g., Cu²⁺, Fe³⁺) to determine coordination geometry .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities with cationic macrocycles (e.g., cyclodextrins) in aqueous solutions .
- Dynamic light scattering (DLS) : Monitor self-assembly kinetics in solutions of varying ionic strength .
Data Management and Validation
Q. How should researchers address variability in reported spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer : Cross-reference with authoritative databases:
- PubChem : Validate InChI and spectral data against deposited records (e.g., InChI=1S/C5H12O3S.Na ).
- NIST Chemistry WebBook : Compare experimental IR/MS spectra with reference libraries, noting instrument-specific artifacts (e.g., electron ionization vs. ESI) .
- Replicate measurements under standardized conditions (solvent, concentration, temperature) to minimize batch effects .
Q. What frameworks ensure reproducibility in studies involving this compound?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Document synthesis protocols using Chemspeed or automated platforms to reduce manual variability .
- Share raw data (HPLC chromatograms, crystallographic files) via repositories like Zenodo or Figshare .
- Perform interlaboratory comparisons using certified reference materials (CRMs) for key parameters (purity, solubility) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
